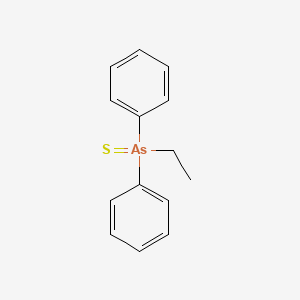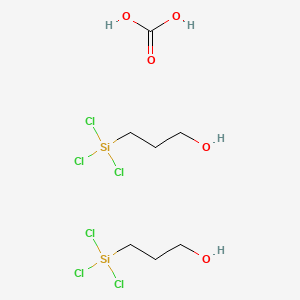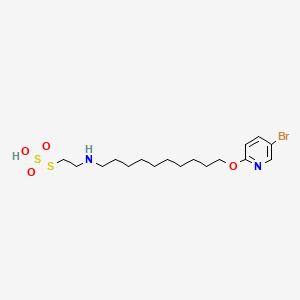
Gold;potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold potassium cyanide, also known as potassium dicyanoaurate, is a compound with the formula K[Au(CN)₂]. It is a crucial compound in the field of electroplating, where it serves as a source of gold for the electroplating process. This compound is highly valued for its stability and efficiency in depositing gold onto various substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold potassium cyanide is typically prepared by dissolving metallic gold in aqua regia to form gold chloride. The gold chloride is then reacted with potassium cyanide to produce gold potassium cyanide. The reaction can be represented as follows: [ \text{Au} + \text{HNO}_3 + 4\text{HCl} \rightarrow \text{HAuCl}_4 + 3\text{H}_2\text{O} ] [ \text{HAuCl}_4 + 2\text{KCN} \rightarrow \text{K[Au(CN)}_2] + 4\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of gold potassium cyanide involves the electrolytic dissolution of gold in a potassium cyanide solution. This method ensures high purity and efficiency in the production process. The electrolytic cell consists of a gold anode and a stainless steel or platinum cathode, with potassium cyanide solution as the electrolyte.
Análisis De Reacciones Químicas
Types of Reactions: Gold potassium cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gold(III) compounds.
Reduction: It can be reduced to metallic gold.
Substitution: It can undergo ligand exchange reactions with other cyanide complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Cyanide complexes of other metals like silver or copper.
Major Products Formed:
Oxidation: Gold(III) chloride (AuCl₃).
Reduction: Metallic gold (Au).
Substitution: Mixed metal cyanide complexes.
Aplicaciones Científicas De Investigación
Gold potassium cyanide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of gold nanoparticles and other gold-based compounds.
Biology: Employed in the study of gold’s interactions with biological molecules.
Medicine: Investigated for its potential use in cancer therapy and as an anti-inflammatory agent.
Industry: Widely used in the electroplating industry for coating electronic components and jewelry.
Mecanismo De Acción
The mechanism of action of gold potassium cyanide involves the release of gold ions (Au⁺) in solution. These ions can interact with various molecular targets, including proteins and enzymes. The gold ions can inhibit the activity of certain enzymes by binding to their active sites, leading to changes in cellular processes. In medical applications, gold ions can induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.
Comparación Con Compuestos Similares
- Sodium gold cyanide (Na[Au(CN)₂])
- Ammonium gold cyanide ((NH₄)[Au(CN)₂])
Gold potassium cyanide stands out due to its superior stability and ease of handling, making it the compound of choice in many industrial applications.
Propiedades
Número CAS |
51434-62-9 |
|---|---|
Fórmula molecular |
AuK |
Peso molecular |
236.0649 g/mol |
Nombre IUPAC |
gold;potassium |
InChI |
InChI=1S/Au.K |
Clave InChI |
KPQDSKZQRXHKHY-UHFFFAOYSA-N |
SMILES canónico |
[K].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


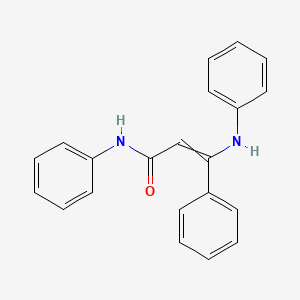
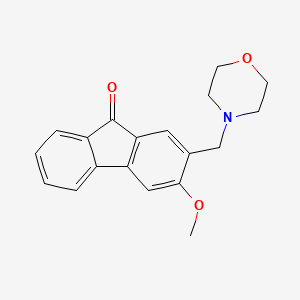
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
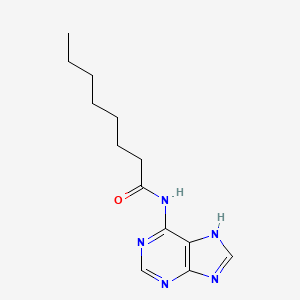
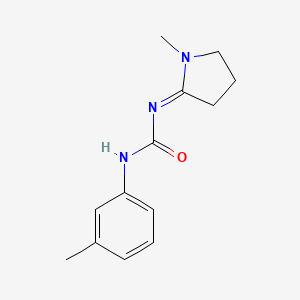


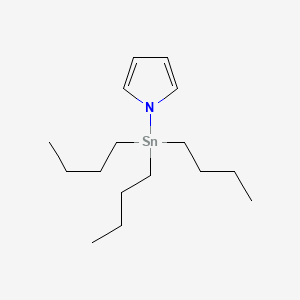
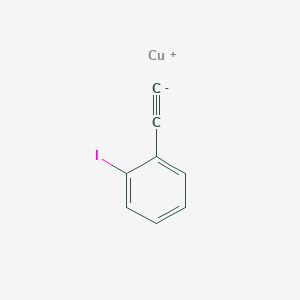

silyl sulfate](/img/structure/B14652319.png)
